
3-(4-Bromophenyl)tetrahydrofuran-3-amine
Overview
Description
“3-(4-Bromophenyl)tetrahydrofuran-3-amine” is a chemical compound with the CAS Number: 1211596-34-7 . It has a molecular weight of 242.12 and a linear formula of C10H12BrNO . The compound is typically stored at temperatures between 2-8°C and appears as a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of “3-(4-Bromophenyl)tetrahydrofuran-3-amine” is represented by the linear formula C10H12BrNO . This indicates that the molecule consists of 10 carbon atoms, 12 hydrogen atoms, 1 bromine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
“3-(4-Bromophenyl)tetrahydrofuran-3-amine” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 242.12 and is typically stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
3-(4-Bromophenyl)tetrahydrofuran-3-amine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is versatile for chemical modifications, making it a precursor for the development of drugs that target a range of diseases. For instance, modifications of the tetrahydrofuran ring can lead to potential inhibitors of enzymes or receptors within biological systems .
Material Science: Polymer Synthesis
In material science, particularly in polymer synthesis, 3-(4-Bromophenyl)tetrahydrofuran-3-amine can be used to introduce amine functionalities into polymers. This can enhance the material properties such as thermal stability, mechanical strength, and chemical resistance, which are crucial for developing advanced materials for industrial applications .
Agricultural Chemistry: Pesticide Development
The compound’s bromophenyl group is often seen in the molecular structures of pesticides. Therefore, it can serve as a starting point for the synthesis of novel agrochemicals aimed at improving crop protection. Research in this area focuses on creating more effective and environmentally friendly pesticides .
Environmental Science: Analytical Standards
3-(4-Bromophenyl)tetrahydrofuran-3-amine: can be used as an analytical standard or reference compound in environmental studies. It helps in the detection and quantification of related compounds in environmental samples, contributing to pollution assessment and control strategies .
Biochemistry: Study of Biological Pathways
In biochemistry, this compound can be tagged with radioactive isotopes or fluorescent markers to study biological pathways. It can help in tracing the metabolic fate of similar compounds in living organisms, providing insights into biochemical processes and potential therapeutic targets .
Pharmacology: Drug Delivery Systems
The amine group in 3-(4-Bromophenyl)tetrahydrofuran-3-amine offers an anchor point for attaching drug molecules, making it useful in the design of drug delivery systems. It can be utilized to develop prodrugs or to enhance the solubility and bioavailability of therapeutic agents .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
3-(4-bromophenyl)oxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUJKBQOANWEKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724891 | |
| Record name | 3-(4-Bromophenyl)oxolan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211596-34-7 | |
| Record name | 3-(4-Bromophenyl)oxolan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



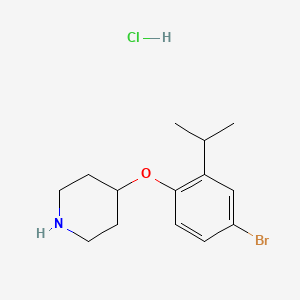
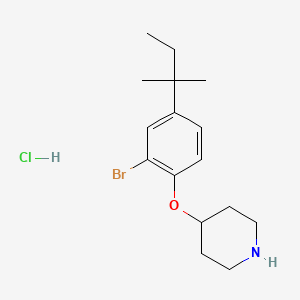

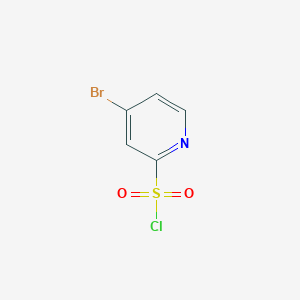
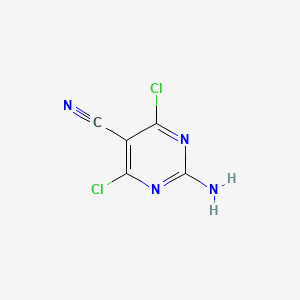
![Benzyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B1525645.png)
methanone](/img/structure/B1525646.png)
![[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1525647.png)

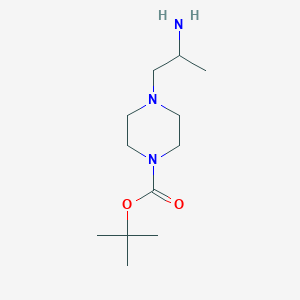
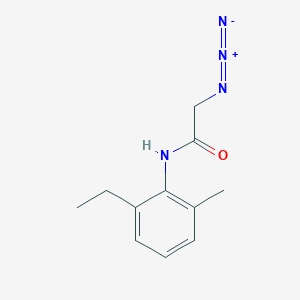
![[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B1525651.png)

